N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

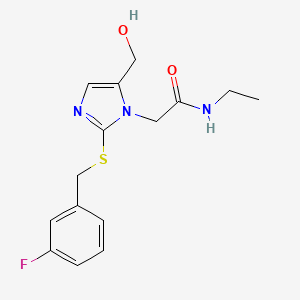

N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound featuring a substituted imidazole core with a thioether linkage to a 3-fluorobenzyl group and an acetamide side chain. Below, we compare this compound with structurally analogous molecules, emphasizing substituent effects on physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-ethyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXRMQYUIYWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.

Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the fluorobenzyl group, potentially leading to the formation of saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and imidazole positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Saturated derivatives.

Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exhibits significant biological activities, including antimicrobial, anticancer, and antitubercular properties. These activities are primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives can possess antimicrobial properties. A study highlighted the synthesis and evaluation of similar compounds which demonstrated significant in vitro antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Studies have shown that imidazole derivatives can inhibit tumor growth by affecting pathways related to cell proliferation and apoptosis. For instance, compounds similar to this compound have been evaluated for their anticancer effects through in vitro assays on cancer cell lines .

Antitubercular Activity

The compound has also been investigated for its potential antitubercular activity. In vitro studies have assessed its efficacy against Mycobacterium tuberculosis, indicating promising results that warrant further investigation into its mechanism of action against this pathogen .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives, including this compound:

- Antimicrobial Evaluation : A series of imidazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the imidazole ring enhanced activity against these pathogens .

- Anticancer Studies : Research focused on evaluating the anticancer properties of imidazole derivatives showed that modifications similar to those in this compound significantly increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- In Vivo Antitubercular Activity : In vivo studies using murine models demonstrated that compounds with similar structures exhibited effective inhibition of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Findings and Implications

Fluorine vs. Chlorine/Bromine : The target’s 3-fluorobenzyl group offers superior metabolic stability compared to chlorinated/brominated analogs, which may degrade faster due to larger atomic size .

Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target enhances solubility and hydrogen bonding, critical for interactions with hydrophilic active sites, whereas methyl groups (e.g., in ) prioritize lipophilicity .

Imidazole vs. Thiadiazole/Triazole : Imidazole cores provide a balance of electronic flexibility and steric accessibility, whereas thiadiazoles () or triazoles () may restrict binding due to rigidity or electron withdrawal .

Biological Activity

N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution where a fluorobenzyl halide reacts with a thiol group.

- Attachment of the Ethyl Group : Accomplished via alkylation reactions using ethyl halides.

Chemical Structure

The molecular formula is , with a molecular weight of approximately 323.4 g/mol. The presence of the fluorine atom in the structure is significant as it enhances metabolic stability and lipophilicity, potentially improving pharmacological profiles.

| Property | Value |

|---|---|

| Molecular Formula | C15H18FN3O2S |

| Molecular Weight | 323.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The fluorine atom enhances the compound's reactivity and interaction with these targets, leading to modulation of biological processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar imidazole structures exhibit significant antimicrobial properties against various pathogens. For instance, imidazole derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated potent anti-inflammatory activities in animal models, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Studies : Research indicates that this compound exhibits low cytotoxicity while maintaining potent activity against cancer cell lines, making it a candidate for further development in oncology .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.